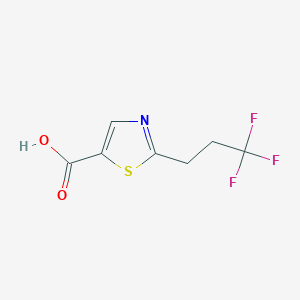

2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(3,3,3-trifluoropropyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2S/c8-7(9,10)2-1-5-11-3-4(14-5)6(12)13/h3H,1-2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFZNRJDLCKITNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)CCC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid typically involves the introduction of the trifluoropropyl group to a thiazole ring followed by carboxylation. One common method involves the reaction of 3,3,3-trifluoropropylamine with a thiazole derivative under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.

Chemical Reactions Analysis

Types of Reactions

2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Chemistry

2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications:

- Reactions : It can undergo oxidation to form sulfoxides or sulfones and reduction to yield alcohols or aldehydes.

Biological Applications

The compound has shown potential in the development of bioactive molecules:

- Mechanism of Action : The trifluoropropyl group enhances lipophilicity, aiding in cell membrane penetration. The thiazole ring may interact with biological targets, influencing enzyme activity or receptor interactions .

Industrial Applications

In industry, this compound is utilized for producing specialty chemicals:

- Applications in Materials Science : It can be used in formulations requiring unique chemical properties due to its stability and reactivity .

Case Study 1: Development of Bioactive Molecules

Research has indicated that derivatives of this compound exhibit antimicrobial properties. In a study involving various thiazole derivatives, compounds with similar structures were tested against bacterial strains and showed significant inhibitory effects .

Case Study 2: Synthesis of Fluorinated Compounds

A study focused on synthesizing fluorinated compounds highlighted the efficiency of using this compound as a precursor. The research demonstrated improved yields when employing continuous flow synthesis techniques compared to traditional batch methods.

Mechanism of Action

The mechanism of action of 2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and interact with intracellular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

1-(3,3,3-Trifluoropropyl)-1H-pyrazole-5-carboxylic Acid

- Structure : Pyrazole core (two adjacent nitrogen atoms) with trifluoropropyl at position 1 and carboxylic acid at position 5.

- Molecular Formula : C₇H₇F₃N₂O₂ .

- Reduced metabolic stability due to the absence of sulfur, which often contributes to oxidative resistance in thiazoles.

3-Methoxy-1,2-thiazole-5-carboxylic Acid

Substituent Variations on Thiazole Core

2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic Acid

- Structure : Thiazole with chlorothiophene at position 2 and carboxylic acid at position 5.

- Molecular Formula: C₈H₄ClNO₂S₂; molecular weight: 245.71 .

2-Methyl-4-(Trifluoromethyl)-1,3-thiazole-5-carboxylic Acid

- Structure : Methyl at position 2 and trifluoromethyl at position 4.

- Molecular Formula: C₆H₄F₃NO₂S .

- Key Differences: Trifluoromethyl is electron-withdrawing, increasing carboxylic acid acidity (pKa ~2.5 vs. ~3.0 for the target compound).

Functional Group Modifications

5-(Methoxycarbonyl)-1-(3,3,3-Trifluoropropyl)-1H-pyrazole-3-carboxylic Acid

- Structure : Pyrazole with methoxycarbonyl at position 5 and trifluoropropyl at position 1.

- Molecular Formula : C₉H₉F₃N₂O₄ .

- Key Differences :

- Methoxycarbonyl (ester) group reduces solubility in aqueous media compared to the carboxylic acid.

- Enhanced metabolic stability due to ester protection of the acid group.

2-[2-(3,3,3-Trifluoropropyl)-1,3-Thiazol-4-yl]acetic Acid Hydrochloride

Comparative Data Table

| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight | Key Properties |

|---|---|---|---|---|---|

| Target Compound | Thiazole | 2-(CF₃CH₂CH₂), 5-COOH | C₇H₆F₃NO₂S* | ~233.2* | High lipophilicity, moderate acidity |

| 1-(3,3,3-Trifluoropropyl)-1H-pyrazole-5-COOH | Pyrazole | 1-(CF₃CH₂CH₂), 5-COOH | C₇H₇F₃N₂O₂ | 232.14 | Higher reactivity, lower stability |

| 2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-COOH | Thiazole | 2-(Cl-thiophene), 5-COOH | C₈H₄ClNO₂S₂ | 245.71 | Halogen bonding, higher logP |

| 2-Methyl-4-(CF₃)-1,3-thiazole-5-COOH | Thiazole | 2-CH₃, 4-CF₃ | C₆H₄F₃NO₂S | 219.16 | Increased acidity, reduced steric bulk |

| 5-(Methoxycarbonyl)-1-(CF₃CH₂CH₂)-1H-pyrazole-3-COOH | Pyrazole | 1-(CF₃CH₂CH₂), 3-COOH, 5-COOCH₃ | C₉H₉F₃N₂O₄ | 290.18 | Ester protection, lower solubility |

*Estimated based on structural analogs.

Biological Activity

2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid (CAS No. 1522285-33-1) is a fluorinated organic compound notable for its thiazole ring structure and trifluoropropyl substitution. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to synthesize existing research findings regarding the biological activity of this compound, including mechanisms of action, comparative studies with similar compounds, and potential applications in drug development.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a thiazole ring substituted with a trifluoropropyl group and a carboxylic acid functional group. The presence of fluorine atoms is known to enhance lipophilicity and metabolic stability, which are crucial for biological activity.

Potential Mechanisms:

- Enzyme Inhibition : Similar thiazole derivatives have demonstrated the ability to inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism. For instance, derivatives like 4-methyl-1,3-thiazole-5-carboxylic acid have shown moderate XO inhibitory activity .

- Antioxidant Activity : Compounds containing thiazole rings often exhibit antioxidant properties due to their ability to scavenge free radicals .

Biological Activity Studies

Research on the biological activity of this compound is still emerging. However, insights can be drawn from studies on related compounds:

- Xanthine Oxidase Inhibition :

- Antioxidant Properties :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other fluorinated thiazole derivatives:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-Methyl-1,3-thiazole-5-carboxylic acid | Thiazole with methyl group | Moderate xanthine oxidase inhibition |

| 2-(Trifluoromethyl)thiazole-5-carboxylic acid | Thiazole with trifluoromethyl | Antioxidant activity observed |

| 2-(Fluoropropyl)-1,3-thiazole-5-carboxylic acid | Thiazole with fluoropropyl | Potential enzyme inhibition |

Case Studies and Research Findings

While specific case studies focusing solely on this compound are sparse, insights can be derived from broader research on thiazole derivatives:

Q & A

Q. What are the recommended synthetic routes for 2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid, and how can purity be ensured?

Synthesis typically involves coupling reactions between a thiazole precursor and a trifluoropropyl group. For example, brominated thiazole intermediates (e.g., 2-bromo-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid, as seen in ) can undergo nucleophilic substitution with 3,3,3-trifluoropropylamine or similar reagents. Purification methods include recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) and reverse-phase HPLC (C18 columns, acetonitrile/water gradients) to achieve >98% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : Use ¹H, ¹³C, and 19F NMR (e.g., 4.7T Bruker systems) to confirm the trifluoropropyl group’s integration and thiazole ring substitution patterns. Deuterated DMSO or CDCl3 are optimal solvents for resolving acidic protons .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (exact mass ~269.02 g/mol) and fragmentation patterns .

- FTIR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O stretch) and 1100–1250 cm⁻¹ (C-F stretches) confirm functional groups .

Advanced Research Questions

Q. How does the trifluoropropyl group influence this compound’s bioactivity and physicochemical properties?

The CF₃ group enhances metabolic stability and lipophilicity (logP ~2.5), which may improve membrane permeability in drug candidates. However, the carboxylic acid moiety introduces pH-dependent solubility (e.g., poor solubility below pH 4). Computational modeling (e.g., COSMO-RS) can predict solubility profiles in biorelevant media .

Q. What strategies address contradictory data in biological assays involving this compound?

- Impurity Analysis : Use HPLC-MS to detect trace intermediates (e.g., unreacted bromothiazole) that may interfere with bioassays .

- Solvent Effects : Test activity in buffered solutions (pH 7.4) with co-solvents (e.g., PEG-400) to mitigate aggregation artifacts .

- Dose-Response Reproducibility : Ensure consistent stock solution preparation (e.g., DMSO aliquots stored at -80°C) to prevent degradation .

Q. How can researchers optimize the compound’s solubility for in vivo studies?

- Salt Formation : Prepare sodium or potassium salts via neutralization with NaOH/KOH in ethanol/water mixtures.

- Nanoformulation : Encapsulate in liposomes (e.g., DPPC/cholesterol) or use cyclodextrin complexes to enhance aqueous dispersion .

Q. What are key considerations for structure-activity relationship (SAR) studies of derivatives?

- Substituent Modifications : Replace the carboxylic acid with esters (e.g., methyl or tert-butyl) to study bioavailability. Introduce halogens (e.g., Cl, Br) at the thiazole 4-position to probe electronic effects .

- Biological Testing : Screen against target enzymes (e.g., cyclooxygenase-2) using fluorogenic assays to correlate substituent effects with inhibitory potency .

Methodological Notes

- Synthetic Caution : The trifluoropropyl group’s electron-withdrawing nature may deactivate the thiazole ring toward electrophilic substitution; consider Pd-catalyzed cross-coupling for regioselective modifications .

- Data Validation : Always cross-reference NMR and MS data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.